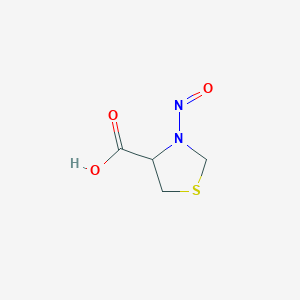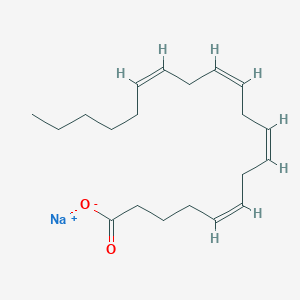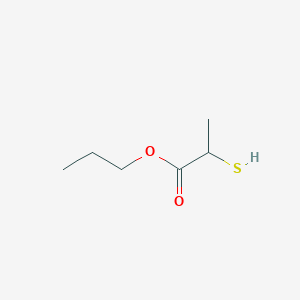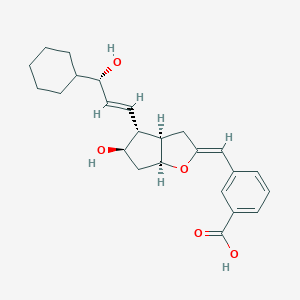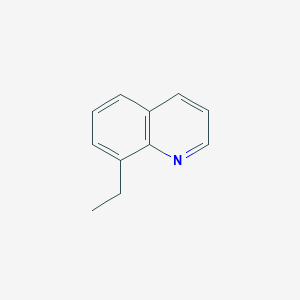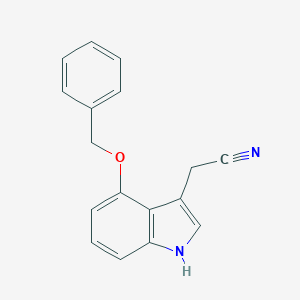
2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile
説明
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to "2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile," often involves nucleophilic substitution reactions, where a leaving group is substituted by a nucleophile. For example, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can lead to the formation of new naphthostyryl derivatives, which are structurally related to the compound (Dyachenko, Kashner, & Samusenko, 2014).
Molecular Structure Analysis
The molecular structure of indole derivatives, including "2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile," is often determined using X-ray diffraction (XRD) techniques. These studies provide valuable information about the arrangement of atoms within the molecule and can help predict its reactivity and interaction with other molecules. For instance, the crystal structure of similar compounds has been elucidated, revealing the spatial arrangement of functional groups that is critical for understanding their chemical behavior (Dyachenko, Kashner, & Samusenko, 2014).
Chemical Reactions and Properties
Indole derivatives, such as "2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile," participate in a variety of chemical reactions. These can include nucleophilic substitution, addition reactions with electrophiles, and cyclization reactions. The specific chemical reactions and properties of these compounds depend on the nature of the substituents and the reaction conditions. For example, indoles can react with dimethyl acetylenedicarboxylate in acetonitrile to form complex structures, showcasing the versatility of indole chemistry (Acheson, Bridson, & Cameron, 1972).
科学的研究の応用
Synthesis of Heterocyclic Compounds : The copper-catalyzed oxidation of indole in acetonitrile leads to reactive 2-dialkylamino 3-oxo 3H-indoles, which are useful synthons in heterocyclic chemistry (Capdevielle & Maumy, 1993).
Synthesis of Aroyl Benzofurans and Indoles : Palladium-catalyzed tandem addition/cyclization of acetonitriles with arylboronic acids provides a strategy for synthesizing 2-aroyl benzofurans and indoles, demonstrating excellent chemoselectivity (Gong et al., 2019).
Anticancer Properties : The preparation of 2-(1H-Indol-3-yl)acetamides from 4'H-spiro[indole-3,5'-isoxazoles] shows potential in developing compounds with anticancer properties (Aksenov et al., 2022).
Chemiluminescence Applications : Bicyclic dioxetanes with specific indole derivatives are efficient in base-induced decomposition, leading to high-efficiency light emission, potentially useful in chemiluminescence studies (Matsumoto et al., 2005).
Synthesis of Benzamides : Indium chloride catalyzes a reaction to produce functionalized benzamides, demonstrating utility in organic synthesis (Jiang & Yan, 2016).
Antioxidant and Enzyme Inhibition : Indole compounds with carbohydrazide functionality exhibit promising antioxidant properties and acetylcholinesterase inhibition, suggesting potential in pharmacology (Bingul et al., 2019).
Photoinduced Oxidation : UV-induced oxidation of an indole derivative facilitates the synthesis of benzoxazinone-like molecules, indicating potential in photochemistry and material science applications (Golec et al., 2019).
Electrochemical Applications : Poly(In-V-Me 2+) films with indole derivatives show interesting electrochemical properties, highlighting potential in the development of electrochemical sensors or devices (Kelaidopoulou et al., 1998).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and any unanswered questions about its behavior.
I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!
特性
IUPAC Name |
2-(4-phenylmethoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-10-9-14-11-19-15-7-4-8-16(17(14)15)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCROQGOQZBRSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454386 | |
| Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile | |
CAS RN |
1464-11-5 | |
| Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(benzyloxy)-1H-indol-3-yl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





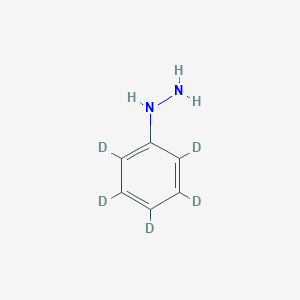
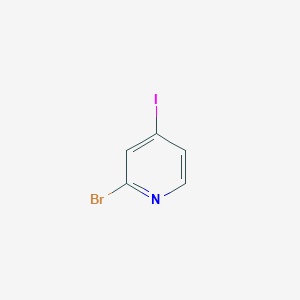

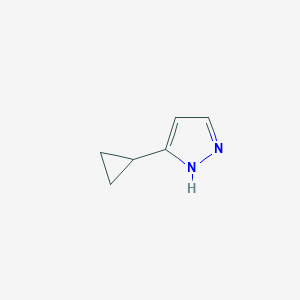

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
